molecular formula C7H18ClNO B2792785 2-Amino-3-methylhexan-1-ol hydrochloride CAS No. 1909309-56-3

2-Amino-3-methylhexan-1-ol hydrochloride

Cat. No.: B2792785
CAS No.: 1909309-56-3
M. Wt: 167.68
InChI Key: TUMRWXNLLHVTHF-UHFFFAOYSA-N
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Description

2-Amino-3-methylhexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H18ClNO. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylhexan-1-ol hydrochloride typically involves the reaction of 3-methylhexan-1-ol with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, ketones, and substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-3-methylhexan-1-ol hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylhexan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpentan-1-ol hydrochloride
  • 2-Amino-3-methylbutan-1-ol hydrochloride
  • 2-Amino-3-methylpropan-1-ol hydrochloride

Uniqueness

2-Amino-3-methylhexan-1-ol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-amino-3-methylhexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-3-4-6(2)7(8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMRWXNLLHVTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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